2-(4-Methoxyphenyl)-1,2-diphenylethanone

Overview

Description

2-(4-Methoxyphenyl)-1,2-diphenylethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group attached to the phenyl ring, which influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1,2-diphenylethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the mixture for several hours .

Another method involves the aldol condensation of 4-methoxybenzaldehyde with acetophenone under basic conditions. This reaction forms an intermediate β-hydroxy ketone, which is then dehydrated to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1,2-diphenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids or quinones.

Reduction: Secondary alcohols.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-1,2-diphenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1,2-diphenylethanone involves its interaction with various molecular targets and pathways. The methoxy group and the ketone functionality play crucial roles in its reactivity and binding affinity to biological molecules. The compound can act as an inhibitor or modulator of specific enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

2-(4-Methoxyphenyl)ethanol: Similar in structure but with an alcohol group instead of a ketone.

4-Methoxyphenylacetic acid: Contains a carboxylic acid group instead of a ketone.

4-Methoxyamphetamine: A methoxy-substituted amphetamine derivative with different pharmacological properties.

Uniqueness

2-(4-Methoxyphenyl)-1,2-diphenylethanone is unique due to its specific combination of a methoxy group and a ketone functionality, which imparts distinct chemical and biological properties

Biological Activity

2-(4-Methoxyphenyl)-1,2-diphenylethanone, also known as 4-methoxy-1,2-diphenyl-ethanone, is an aromatic ketone notable for its unique structural features, including two phenyl groups and a methoxy substituent. This compound has attracted significant attention in medicinal chemistry and organic synthesis due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Chemical Structure and Properties

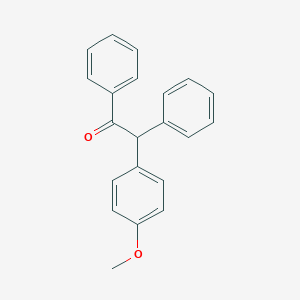

The chemical structure of this compound can be represented as follows:

Key Features:

- Methoxy Group: Enhances solubility and reactivity.

- Diphenyl Structure: Provides stability and potential interactions with biological targets.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

1. Anti-inflammatory Activity

Studies suggest that this compound may inhibit inflammatory pathways. Its structural similarity to known anti-inflammatory agents indicates that it could interact with cyclooxygenase (COX) enzymes or other inflammatory mediators.

2. Analgesic Properties

Preliminary studies indicate potential analgesic effects, possibly through modulation of pain pathways similar to non-steroidal anti-inflammatory drugs (NSAIDs).

3. Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against various pathogens. This activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

The biological activity of this compound is believed to stem from its ability to interact with specific biological macromolecules. Interaction studies often utilize techniques such as:

- Molecular Docking: To predict binding affinities to target proteins.

- Cell Viability Assays: To assess cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Analgesic and Anti-inflammatory Effects

In a study examining the compound's analgesic properties, it was found to significantly reduce pain responses in animal models when compared to control groups. The mechanism was linked to inhibition of COX enzymes.

Study 2: Antimicrobial Efficacy

A series of tests conducted against various bacterial strains revealed that the compound exhibited notable antibacterial activity. The minimum inhibitory concentration (MIC) values were determined for several pathogens, indicating effective antimicrobial action.

Study 3: Cytotoxicity Against Cancer Cell Lines

Research demonstrated that this compound induced apoptosis in HepG-2 liver cancer cells. Flow cytometric analysis showed increased rates of early and late apoptosis upon treatment with the compound.

Comparative Analysis with Related Compounds

A comparative analysis highlights the distinct biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity Profile |

|---|---|---|

| 1,2-Diphenylethanone | Two phenyl rings | Reference compound; moderate activity |

| 4-Methoxyacetophenone | One methoxy group | Different reactivity; lower anti-inflammatory |

| 4-Hydroxy-1,2-diphenylethanone | Hydroxyl group instead of methoxy | Potentially different biological profile |

| 4-Nitro-1,2-diphenylethanone | Nitro group substitution | Increased electron-withdrawing effects |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(4-Methoxyphenyl)-1,2-diphenylethanone and its derivatives?

- Methodological Answer : A widely used method involves condensation reactions between substituted aldehydes and hydrazine derivatives. For example, refluxing 1-benzothiophene-3-carbaldehyde with hydrazine hydrate in ethanol yields structurally analogous derivatives, as demonstrated by single-crystal X-ray diffraction (SC-XRD) . Another approach employs a three-component reaction in aqueous media catalyzed by triethylbenzylammonium chloride (TEBAC), leveraging the enol form of 1,2-diphenylethanone to synthesize β-aminoketone derivatives . Condensation with 4-methoxy-2-methylaniline under mild conditions also produces derivatives with confirmed all-trans conformations via SC-XRD .

Q. How can X-ray crystallography determine the molecular geometry and intermolecular interactions of this compound derivatives?

- Methodological Answer : SC-XRD analysis using instruments like the Oxford Diffraction SuperNova Eos diffractometer (Mo-Kα radiation, λ = 0.71073 Å) provides precise unit cell parameters (e.g., space group P2₁/c, a = 17.1009 Å, β = 103.898°) and torsion angles (e.g., dihedral angles between phenyl rings = 12.62°–89.59°) . Software suites like SHELXL refine structures with R1 values < 0.054, while WinGX and ORTEP-III visualize non-covalent interactions (C–H⋯π, π⋯π) critical for packing stability .

Q. What spectroscopic techniques are effective for characterizing structural features of this compound complexes?

- Methodological Answer : ¹H/¹³C NMR (e.g., δ = 10.50 ppm for NH protons in hydrazide derivatives) and UV-Vis spectroscopy identify functional groups and conjugation effects . IR spectroscopy confirms C=O (≈1679 cm⁻¹) and C=N (≈1600 cm⁻¹) stretches, while mass spectrometry verifies molecular ions (e.g., m/z = 368.44 for C₂₃H₁₆N₂OS) . Elemental analysis (C, H, N) and molar conductivity measurements further validate metal complex stoichiometry .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding reaction mechanisms involving this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models reaction pathways, such as cyanide-catalyzed benzoin condensations. The Isodensity Polarizable Continuum Model (IPCM) simulates solvent effects, while reactivity descriptors (Fukui indices) predict substituent influence on yields . For example, electron-withdrawing groups (e.g., –Cl) lower activation barriers by stabilizing transition states through resonance .

Q. What strategies resolve contradictions in crystallographic data for structurally similar compounds?

- Methodological Answer : Discrepancies in unit cell parameters or bond lengths (e.g., C=O = 1.21–1.23 Å vs. 1.276 Å in hydrazone derivatives) are addressed by cross-validating with high-resolution data (I > 2σ(I)) and refining anisotropic displacement parameters . SHELXL’s full-matrix least-squares refinement and Rint < 0.025 ensure data consistency . Comparative analysis of hydrogen-bonding networks (e.g., C–H⋯O vs. C–H⋯π) further clarifies structural variations .

Q. What are the potential applications of this compound derivatives in materials science?

- Methodological Answer : Copper(II) complexes derived from Schiff base analogs form S-shaped hexanuclear building blocks, enabling the synthesis of 2D ferrimagnets with novel pentanodal topologies . These materials are characterized by magnetic susceptibility measurements and SC-XRD, revealing µ₃-OH bridging motifs and antiferromagnetic coupling (J = −120 cm⁻¹) . Additionally, derivatives with AIE (aggregation-induced emission) properties serve as fluorescent sensors for latent fingerprint visualization .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O2/c1-23-19-14-12-17(13-15-19)20(16-8-4-2-5-9-16)21(22)18-10-6-3-7-11-18/h2-15,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTWOIBSEBPRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285268 | |

| Record name | 2-(4-methoxyphenyl)-1,2-diphenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5543-97-5 | |

| Record name | NSC41231 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methoxyphenyl)-1,2-diphenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.